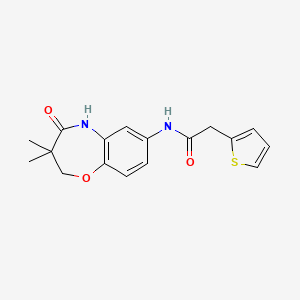

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzoxazepine core fused with a thiophene-substituted acetamide moiety. Its structure combines a seven-membered 1,5-benzoxazepin ring system, which is 3,3-dimethylated and oxidized at the 4-position, with a 2-(thiophen-2-yl)acetamide group at the 7-position.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-17(2)10-22-14-6-5-11(8-13(14)19-16(17)21)18-15(20)9-12-4-3-7-23-12/h3-8H,9-10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODOZGBQSZQLGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)CC3=CC=CS3)NC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a potential lead in drug discovery due to its ability to interact with biological targets. Its structure allows it to act as an inhibitor for various enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of benzoxazepines exhibit cytotoxic effects against cancer cell lines. A study demonstrated that this compound could inhibit the growth of specific cancer types by inducing apoptosis in tumor cells.

The compound's unique structure makes it a candidate for studying enzyme interactions and protein binding. It has been investigated for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

Case Study: Neuroprotective Effects

In vitro studies have suggested that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide can protect neuronal cells from oxidative stress-induced damage . This property highlights its potential use in treating neurodegenerative diseases.

Materials Science

The compound serves as a building block for synthesizing more complex materials. Its chemical properties allow it to be used in creating polymers with specific thermal and mechanical properties.

Application Example: Polymer Synthesis

Researchers have utilized this compound in the development of biodegradable polymers that can be employed in drug delivery systems . These polymers can be engineered to release therapeutic agents in a controlled manner.

Industrial Applications

In industrial settings, this compound is used as a precursor for various chemicals and materials. Its versatility makes it valuable in the development of new industrial products.

Key Industrial Uses

- Chemical Reagent : Used in organic synthesis as a reagent for creating other complex molecules.

- Material Development : Employed in formulating advanced materials with tailored properties for specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazepin Cores

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide

- Key Differences : Replaces the thiophene ring with a naphthalene group.

- Molecular Formula : C₂₃H₂₂N₂O₃ vs. C₁₇H₁₈N₂O₃S (target compound).

- Molecular Weight : 374.4 g/mol vs. 330.4 g/mol.

2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide

- Key Differences : Features a pyridyl-ethyl substituent instead of thiophene and lacks the 3,3-dimethyl group.

- Synthesis : Prepared via hydrolysis of ester precursors in THF–MeOH–H₂O with lithium hydroxide .

- Pharmacological Relevance : The pyridyl group may enhance solubility and metal-coordination capabilities, diverging from the thiophene’s electron-rich aromatic system .

Analogues with Thiophene/Acetamide Motifs

2.2.1. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

- Key Differences : Replaces the benzoxazepin core with a tetrahydrobenzothiophen system and introduces a thiadiazole-sulfanyl linker.

- Activity : Demonstrated anti-proliferative activity in molecular docking studies, suggesting the thiophene-acetamide motif contributes to target binding .

- Synthesis : Involves multi-step reactions with CS₂ and KOH, highlighting the versatility of thiophene-acetamide derivatives in medicinal chemistry .

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

- Key Differences : Substitutes benzoxazepin with a benzothiazin ring and lacks the thiophene group.

- Structural Analysis : The benzothiazin system introduces a sulfur atom in the ring, altering electronic properties compared to the oxygen-containing benzoxazepin .

Quinazolinone-Based Analogues

N-(Substituted)-2-((4-Oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetamides

- Examples: Compounds 5–10 in feature sulfamoylphenyl-quinazolinone cores linked to acetamide-thio groups.

- Key Differences: The quinazolinone system replaces benzoxazepin, and a thioether bridge is present instead of direct acetamide attachment.

- The thioacetamide moiety may improve metabolic resistance compared to the target compound’s oxygen-based system .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Discussion of Research Findings

- Structural Flexibility : The benzoxazepin core allows diverse substitutions (e.g., thiophene, naphthalene), enabling fine-tuning of electronic and steric properties.

- Biological Relevance : Thiophene-containing analogues (e.g., ) show promise in targeting enzymes via sulfur-mediated interactions, whereas naphthalene derivatives () may optimize pharmacokinetics through enhanced lipophilicity.

- Synthetic Challenges : Benzoxazepin systems require precise control of ring oxidation and substitution (e.g., 3,3-dimethyl groups), as seen in the target compound’s synthesis .

Q & A

Basic: What synthetic pathways are commonly used to prepare this compound, and what analytical techniques validate its structure?

The synthesis involves multi-step organic reactions, starting with the benzoxazepine core formation followed by coupling with the thiophene-acetamide moiety. Key steps include cyclization of precursor amines under acidic conditions and amidation using activated esters or coupling reagents (e.g., EDC/HOBt). Reaction conditions (solvents like DMF or THF, temperatures 60–100°C, and inert atmospheres) are critical for yield optimization .

Validation :

- NMR (1H/13C) confirms regiochemistry and functional groups.

- HPLC (≥95% purity) monitors reaction progress and purity.

- Mass spectrometry (ESI-TOF) verifies molecular weight .

Advanced: How can reaction conditions be optimized to mitigate side reactions during amidation?

Side reactions (e.g., racemization or ester hydrolysis) are minimized by:

- Using low-temperature coupling (0–5°C) with reagents like DCC/DMAP.

- Selecting aprotic solvents (e.g., dichloromethane) to reduce nucleophilic interference.

- Employing in situ activation of carboxylic acids to avoid intermediate isolation. Reaction progress is tracked via TLC (Rf values) and quantified by HPLC area-under-curve analysis .

Basic: What biological activities are associated with this compound, and how are they assayed?

Preliminary studies suggest antimicrobial (MIC assays against Gram-positive bacteria) and anticancer (IC50 in MTT assays using HeLa cells) activities. The thiophene moiety may enhance membrane permeability, while the benzoxazepine core interacts with enzymatic targets (e.g., kinases or proteases) .

Advanced: How do researchers resolve contradictions in biological activity data across assays?

Discrepancies (e.g., varying IC50 values) are addressed by:

- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Structural analysis : Compare X-ray crystallography (SHELX-refined structures) or docking studies to verify binding modes .

- Control experiments : Rule out assay interference (e.g., fluorescence quenching by the compound) .

Basic: What impurities commonly arise during synthesis, and how are they removed?

Common impurities include:

- Unreacted intermediates : Removed via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Diastereomers : Resolved using chiral HPLC (e.g., Chiralpak AD-H column).

- Oxidation byproducts : Mitigated by inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) .

Advanced: How does the compound’s solid-state structure influence solubility and stability?

Hydrogen-bonding networks (C=O⋯H–N interactions) observed in crystal structures (SHELX-refined) enhance stability but reduce aqueous solubility. Modifications like salt formation (e.g., HCl salts) or co-crystallization with cyclodextrins improve bioavailability. Dynamic vapor sorption (DVS) studies assess hygroscopicity .

Basic: What role do the benzoxazepine and thiophene moieties play in pharmacological activity?

- Benzoxazepine : Provides rigidity and participates in π-π stacking with aromatic residues in target proteins.

- Thiophene : Enhances lipophilicity (logP ~2.8 predicted) and modulates electron density via sulfur’s lone pairs. SAR studies show replacing thiophene with furan reduces potency .

Advanced: Can computational methods predict metabolite formation or toxicity?

Yes. In silico tools (e.g., Schrödinger’s Metabolite Prediction):

- Identify likely Phase I metabolites (e.g., oxidation at the benzoxazepine’s methyl groups).

- Assess toxicity via Derek Nexus (structural alerts for mutagenicity). Experimental validation uses LC-MS/MS to track metabolites in hepatocyte incubations .

Basic: What solvents and catalysts are optimal for large-scale synthesis?

- Solvents : DMF (for polar intermediates), toluene (for high-temperature steps).

- Catalysts : Pd/C (for hydrogenation), CuI (for Ullmann couplings). Process optimization focuses on reducing Pd residues (<10 ppm) via charcoal filtration .

Advanced: How do structural modifications (e.g., substituting thiophene) affect pharmacokinetics?

- Thiophene → Pyridine : Increases solubility (logD ~1.5) but reduces CNS penetration.

- Methyl groups on benzoxazepine : Block CYP3A4-mediated metabolism (confirmed via human liver microsome assays).

Plasma stability is assessed using HPLC-MS after spiking in rat plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.